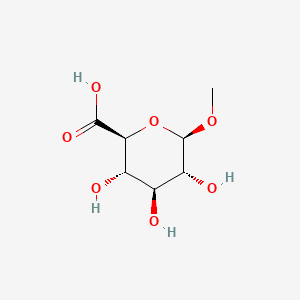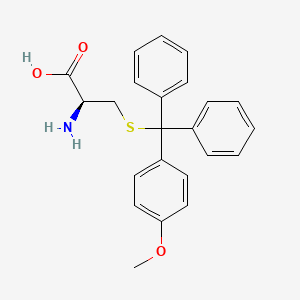
Methylglucopyranosiduronic acid
Übersicht
Beschreibung
Methylglucopyranosiduronic acid is a chemical compound with the molecular formula C7H12O7 and a molecular weight of 208.17 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Methylglucopyranosiduronic acid and similar compounds involves glycoside-bond formation. The activation of the anomeric center is challenging due to the presence of the electron-withdrawing C-5 carboxylic group . Various methodologies have been explored to overcome this challenge and develop general strategies for the synthesis of uronic acid glycosides of biological importance and complex oligosaccharides .Molecular Structure Analysis
Methylglucopyranosiduronic acid contains a total of 26 bonds; 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) . The binding modes of complexes formed between methyl α-D-glucopyranoside and an artificial receptor have been studied .Wissenschaftliche Forschungsanwendungen
Bioconversion and Fermentation
Methylglucopyranosiduronic acid, found in the hemicellulose fraction of cellulosic biomass, is significant in bioconversion processes. Enterobacter asburiae JDR-1 can efficiently ferment methylglucuronoxylose (a derivative) to ethanol and acetate. This organism's unique ability to utilize methylglucuronoxylose generated during acid-mediated saccharification of hemicellulose makes it a potential candidate for biofuel production and metabolic engineering for the conversion of hemicellulose hydrolysates to biofuels and chemical feedstocks (Bi, Rice, & Preston, 2008).
Blood-Brain Barrier Research
3-O-Methyl-d-glucose, a related compound, is used to study blood-brain barrier transport and distribution spaces of hexoses in the brain. It is critical that it remains chemically unaltered in tissues for accurate analysis. Studies confirm its stability and non-phosphorylation in brain homogenates, maintaining its structure during experiments (Jay et al., 1990).
Conformational Analysis in Biochemistry
Research on methyl α- and β-D-idopyranosiduronic acids, synthesized from D-idopyranosides, provides insights into the conformation of these compounds in solution. This analysis contributes to understanding the structure of related biochemical compounds, like heparin and dermatan sulfate (Perlin, Casu, Sanderson, & Tse, 1972).
Enzyme Induction in Fungi
Methyl jasmonate induces ganoderic acid biosynthesis in the fungus Ganoderma lucidum. This discovery opens up possibilities for the use of similar compounds to regulate biochemical pathways in other organisms, potentially impacting the production of valuable biochemicals (Ren et al., 2010).
Epigenetics and Cancer Research
DNA methylation, a key epigenetic mechanism, plays a significant role in gene regulation and disease. Studies on methylated DNA sequences, including those similar to methylglucopyranosiduronic acid derivatives, have implications in cancer biomarker identification and the development of new diagnostic and therapeutic strategies (Kagan et al., 2007).
Safety and Hazards
When handling Methylglucopyranosiduronic acid, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFXVYGDIRCHEQ-GHQVIJFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963048 | |
| Record name | Methyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylglucopyranosiduronic acid | |
CAS RN |
4356-84-7 | |
| Record name | Methyl β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4356-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylglucopyranosiduronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)








![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)



![Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine](/img/structure/B1614221.png)